Fluorobenzene-d5

Übersicht

Beschreibung

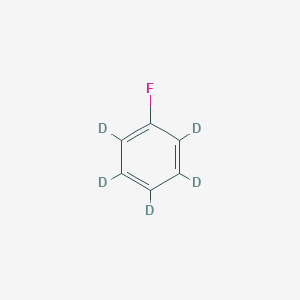

Fluorobenzene-d5 (C6D5F) is a deuterated aromatic compound where five hydrogen atoms in benzene are replaced by deuterium (D), with a fluorine substituent at the remaining position. Key identifiers include CAS numbers 462-06-6 and 1423-10-5, a molecular weight of 101.13 g/mol, and applications as an internal standard in gas chromatography-mass spectrometry (GC/MS) for quantifying volatile organic compounds like p-xylene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluoro(2H5)benzene can be synthesized through several methods. One common method involves the reaction of hydrogen fluoride (HF) with sodium deuteride or hydrogen deuteride under specific conditions . Another method is the Balz-Schiemann reaction, where aniline hydrochloride is diazotized and then treated with fluoboric acid to produce benzenediazonium fluoborate, which is subsequently decomposed to yield fluorobenzene .

Industrial Production Methods

Industrial production of fluorobenzene typically involves a vapor-phase fluorination process using hydrogen fluoride (HF) as the fluorination gas. This process can be carried out in either batch or continuous modes and often involves the use of fluorination catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

Fluoro(2H5)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the para position is more activated towards electrophiles.

Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom makes the aromatic ring more susceptible to nucleophilic attack, especially at the ortho and para positions.

Common Reagents and Conditions

Electrophilic Reagents: Bromine (Br2), Chlorine (Cl2), and Sulfuric Acid (H2SO4) are commonly used in EAS reactions.

Nucleophilic Reagents: Sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are often used in NAS reactions.

Major Products

Electrophilic Substitution: 1-Bromo-4-fluorobenzene, 1-Chloro-4-fluorobenzene.

Nucleophilic Substitution: 4-Aminofluorobenzene, 4-Hydroxyfluorobenzene.

Wissenschaftliche Forschungsanwendungen

Chemical Research

Fluorobenzene-d5 serves as a crucial precursor in the synthesis of fluorinated organic compounds. Its unique properties facilitate the study of reaction mechanisms and molecular interactions.

The isotopic labeling of this compound significantly enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. The distinct chemical shifts observed in NMR spectra allow researchers to investigate molecular dynamics and interactions with greater precision.

- Case Study : In a study examining the vibrational spectra of this compound, researchers noted that deuteration leads to significant shifts in vibrational frequencies, which are critical for understanding molecular interactions and dynamics in complex systems .

Biological Research

This compound is employed in biological studies to explore enzyme mechanisms and metabolic pathways involving fluorinated compounds. Its unique isotopic characteristics enable researchers to trace metabolic processes more effectively.

- Application Example : The compound has been used to investigate the behavior of fluorinated drugs within biological systems, providing insights into their stability, solubility, and bioavailability .

Pharmaceutical Development

In medicinal chemistry, this compound plays a role in the development of fluorinated pharmaceuticals and diagnostic agents. The incorporation of deuterium can enhance the pharmacokinetic properties of drug candidates.

- Research Insight : Studies have shown that deuteration can improve drug stability and reduce metabolic rates, leading to prolonged efficacy .

Material Science

This compound is also utilized in material science for synthesizing specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it valuable for developing advanced materials.

- Example Application : The compound has been involved in studies related to hydrogen isotope exchange reactions under mild conditions, contributing to the development of new materials with tailored properties .

Environmental Analysis

The compound is used in environmental studies to analyze pollutants and understand their behavior in different environments. Its isotopic labeling allows for precise tracking of chemical transformations.

Wirkmechanismus

The mechanism of action of fluoro(2H5)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the fluorine atom’s electron-withdrawing nature activates the para position towards electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom makes the aromatic ring more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Fluorobenzene-d5 vs. Chlorobenzene-d5

Structural and Functional Differences

- This compound : C6D5F; molecular weight 101.13 g/mol. The fluorine atom introduces strong electron-withdrawing effects, influencing reactivity in synthetic pathways (e.g., synthesis of 5-fluoroanthranilic acid-d3 for 19F NMR studies) .

- Chlorobenzene-d5 : C6D5Cl; molecular weight 117.59 g/mol. Chlorine, being less electronegative than fluorine, alters electronic properties and reactivity, making it suitable for different synthetic applications .

Commercial Data

| Property | This compound | Chlorobenzene-d5 |

|---|---|---|

| Molecular Formula | C6D5F | C6D5Cl |

| Molecular Weight (g/mol) | 101.13 | 117.59 |

| Price (per gram) | €273 / $200 | Not explicitly listed |

| Transport Class | UN2387 | UN1993 (inferred) |

This compound vs. Mesitylene-d12

Structural Differences

- Mesitylene-d12 (C6D3(CD3)3): A fully deuterated trimethylbenzene with a molecular weight of 132.27 g/mol, used in NMR spectroscopy for solvent suppression due to its high symmetry .

Stability and Reactivity

- Mesitylene-d12’s methyl groups increase steric hindrance, reducing reactivity compared to this compound, which participates in electrophilic substitution reactions .

Commercial Availability

| Property | This compound | Mesitylene-d12 |

|---|---|---|

| Molecular Weight | 101.13 | 132.27 |

| Price (per 5g) | €1,365 | ~Higher tier |

Research Findings and Key Considerations

- Synthetic Utility : this compound’s deuteration aids in reducing 1H–19F dipolar relaxation in NMR, though benefits vary with temperature and molecular environment .

- Analytical Performance: In GC/MS, this compound demonstrates superior sensitivity for fluorinated compounds compared to non-deuterated analogs, minimizing isotopic interference .

- Safety Protocols : Both this compound and Chlorobenzene-d5 require rigorous ventilation and incompatible material storage (e.g., avoiding oxidizers) .

Biologische Aktivität

Fluorobenzene-d5 (C6D5F) is a deuterated derivative of fluorobenzene, characterized by its unique isotopic composition that includes five deuterium atoms. This compound is primarily used in chemical research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and as a solvent or reagent in organic synthesis. The biological activity of this compound is not extensively documented, but its interactions and effects can be inferred from related studies on fluorinated compounds and their derivatives.

- Molecular Formula : C6D5F

- Molar Mass : 101.13 g/mol

- Isotopic Purity : 98 atom% D

1. Enzyme Inhibition Studies

Fluorobenzene derivatives have shown varying degrees of inhibitory effects on specific enzymes. For instance, research has identified inhibitors of ferredoxin-NADP+ reductase (FPR) from Xanthomonas citri subsp. citri, where compounds structurally related to fluorobenzene demonstrated significant inhibitory activity. Notably, this compound was evaluated alongside other derivatives in high-throughput screening assays aimed at discovering novel enzyme inhibitors.

- Key Findings :

- This compound exhibited an IC50 value greater than 100 µM against the plastidic Anabaena FNR, indicating weaker inhibition compared to other tested compounds .

- The compound’s non-competitive inhibition mechanism suggests it interacts with the enzyme without competing with the substrate, which may have implications for its use in biochemical applications .

2. Toxicological Profile

The safety data for this compound indicates that it is not classified as a carcinogen or reproductive toxicant. However, it is noted to be toxic to aquatic life with long-lasting effects, which raises concerns regarding environmental exposure and bioaccumulation .

Case Study 1: NMR Studies

This compound is frequently used in NMR spectroscopy due to its unique isotopic labeling. It allows for precise measurements of chemical shifts and coupling constants, providing insights into molecular interactions and dynamics in biological systems.

- Findings :

Case Study 2: Palladium-Catalyzed Reactions

Research involving palladium-catalyzed reactions has highlighted the utility of this compound in mechanistic studies. The kinetic isotope effect (KIE) observed during these reactions provides valuable information about the reaction pathways and mechanisms involved.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying Fluorobenzene-d5 to ensure isotopic purity?

this compound is synthesized via deuteration of fluorobenzene using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>98 atom% D) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at δ~7 ppm in ¹H NMR confirms deuteration at aromatic positions . Purification involves fractional distillation under inert atmospheres to avoid contamination, with storage in deuterated solvents to maintain isotopic integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Used to verify deuteration levels by observing suppressed proton signals in aromatic regions. Residual protons appear as minor peaks in ¹H NMR, while ¹³C NMR confirms structural integrity via coupling patterns with fluorine (¹J~245 Hz) .

- Mass Spectrometry : High-resolution MS identifies molecular ion peaks (e.g., m/z 101.13 for C₆D₅F) and quantifies isotopic enrichment .

- IR Spectroscopy : C-F stretching vibrations (~1,230 cm⁻¹) and C-D stretches (~2,200 cm⁻¹) validate functional groups .

Q. How should researchers handle this compound to mitigate hazards during experiments?

this compound is flammable (H225) and a mild eye irritant (H319). Use fume hoods, anti-static equipment, and flame-resistant lab coats. Store in sealed containers away from oxidizers, and neutralize spills with inert adsorbents (e.g., vermiculite). Emergency protocols include rinsing eyes with water (P305+P351+P338) and consulting safety data sheets (SDS) for toxicity thresholds .

Advanced Research Questions

Q. What methodologies are employed to study kinetic isotope effects (KIEs) in this compound during electrophilic aromatic substitution?

KIEs are measured by comparing reaction rates of this compound and non-deuterated analogs. Techniques include:

- Competitive Kinetic Experiments : React equimolar mixtures of C₆H₅F and C₆D₅F with electrophiles (e.g., NO₂⁺), then analyze product ratios via GC-MS to calculate KIE = (k_H/k_D) .

- Computational Modeling : Density Functional Theory (DFT) simulates transition states to correlate deuterium-induced rate changes with mechanistic pathways (e.g., σ-complex stabilization) .

Q. How can isotopic scrambling in this compound be minimized during high-temperature reactions?

Isotopic exchange occurs via acid-catalyzed mechanisms. Mitigation strategies include:

- Using aprotic solvents (e.g., CDCl₃) and avoiding Brønsted acids.

- Conducting reactions at lower temperatures (<100°C) with short reaction times.

- Post-reaction analysis via ²H NMR to detect deuterium migration, followed by kinetic modeling to refine conditions .

Q. What statistical frameworks are suitable for resolving contradictions in solvent polarity studies involving this compound?

Contradictory solvent effects arise from competing electronic (C-F dipole) and isotopic (C-D vs. C-H) interactions. Apply the PICOT framework :

- Population : this compound in varied solvents (polar vs. non-polar).

- Intervention : Solvent polarity adjustments (e.g., using Kamlet-Taft parameters).

- Comparison : Benchmark against non-deuterated analogs.

- Outcome : Quantify solvent-induced shifts in reaction rates/selectivity.

- Time : Monitor kinetics over defined intervals to isolate equilibrium effects .

Q. How do researchers validate computational models of this compound’s vibrational spectra against experimental data?

- Experimental Data : Record FT-IR spectra and assign peaks (e.g., C-D stretches at ~2,200 cm⁻¹).

- Computational Models : Use Gaussian or ORCA software for harmonic frequency calculations at the B3LYP/6-311++G(d,p) level.

- Validation : Compare calculated vs. observed frequencies, applying scaling factors (0.96–0.98) to correct for anharmonicity. Root-mean-square deviations (RMSD) <10 cm⁻¹ indicate reliable models .

Q. Methodological Guidelines

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure deuterated reagents are cost-effective (Feasible) and address gaps in isotope effect literature (Novel) .

- Data Reporting : Include raw NMR/MS datasets in supplementary materials, with processed data in tables (e.g., isotopic purity percentages, kinetic rate constants) .

- Conflict Resolution : Use sensitivity analysis to address outliers in solvent studies. For instance, re-test reactions under controlled humidity to assess H/D exchange impacts .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWMHQQBFSUBP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162009 | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-10-5 | |

| Record name | Fluorobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.